molecular formula C18H13N2Na3O11S3 B3327724 N5521DH3GD CAS No. 374784-31-3

N5521DH3GD

Cat. No.: B3327724
CAS No.: 374784-31-3
M. Wt: 598.5 g/mol
InChI Key: RFXURVMKQJEHAE-UHFFFAOYSA-K
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Description

“N5521DH3GD” (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name and structural features indicate a pyrrolotriazine core substituted with two chlorine atoms, contributing to its distinct physicochemical and biological properties . Key characteristics include:

  • Physical Properties: Boiling point, hydrogen bond acceptor/donor counts (3 and 1, respectively), and a topological polar surface area (TPSA) of 41.6 Ų, suggesting moderate polarity .
  • Synthetic Route: Synthesized via a multi-step reaction involving 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine in the presence of N-ethyldiisopropylamine and DMF, yielding a product with >95% purity under optimized conditions .
  • However, it shows low bioavailability (Bioavailability Score: 0.17) and possible P-gp substrate activity, limiting its pharmacokinetic profile .

Properties

IUPAC Name

trisodium;7-hydroxy-8-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-1,3-disulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O11S3.3Na/c1-9-5-12(14(31-2)8-15(9)33(25,26)27)19-20-18-13(21)4-3-10-6-11(32(22,23)24)7-16(17(10)18)34(28,29)30;;;/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXURVMKQJEHAE-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N2Na3O11S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374784-31-3
Record name Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374784313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRISODIUM 7-HYDROXY-8-((2-METHOXY-5-METHYL-4-SULFOPHENYL)AZO)-1,3-NAPHTHALENEDISULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5521DH3GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate involves a multi-step process:

    Diazotization: The starting material, 2-methoxy-5-methyl-4-sulfoaniline, undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo dye.

    Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets include:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Differences Bioactivity Insights (vs. This compound)
This compound C₆H₃Cl₂N₃ Pyrrolo[1,2-f][1,2,4]triazine core Log S: -3.13; Bioavailability Score: 0.17
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine C₉H₁₁ClN₄ Isopropyl substituent at position 5 Likely higher lipophilicity due to alkyl group
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine C₇H₆ClN₃ Pyridine-pyrazole fused system Potential enhanced metabolic stability
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine C₇H₄Cl₂N₂ Dichloro substitution on pyrrolopyridine Increased halogen bonding for target affinity

Key Findings:

Structural Modifications and Physicochemical Properties: The isopropyl-substituted analog (C₉H₁₁ClN₄) introduces steric bulk, which may improve membrane permeability but reduce solubility compared to this compound .

Biological Implications :

  • Dichloro-substituted analogs (e.g., C₇H₄Cl₂N₂) may exhibit stronger target binding due to halogen interactions, though this could increase off-target risks .
  • This compound’s low bioavailability contrasts with the methyl-substituted pyrazolo[3,4-c]pyridine (C₇H₆ClN₃), which may resist first-pass metabolism better due to steric protection of the methyl group .

Synthetic Challenges :

  • This compound’s synthesis requires precise control of reaction conditions (e.g., DMF as a solvent, KI catalysis) to avoid byproducts, a challenge shared with its analogs .

Methodological Considerations for Comparison

  • Analytical Validation : Advanced techniques such as high-resolution mass spectrometry (HRMS) and HPLC (as validated in ) ensure accurate purity and structural confirmation for this compound and its analogs .
  • Data Reporting Standards : Elemental analysis and crystallographic data (e.g., bond lengths, angles) are critical for unambiguous characterization, per guidelines in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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